1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-3,6-7,12,15H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFEZRTDZPWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Hydroxy 2 Phenylethyl Piperidin 2 One
General Synthetic Routes to N-Substituted Piperidin-2-ones
The synthesis of N-substituted piperidin-2-ones is a cornerstone of medicinal and organic chemistry, providing access to a wide array of biologically active molecules and synthetic intermediates. nih.govmdpi.com The strategies employed are diverse, offering chemists flexibility in terms of starting materials, reaction conditions, and functional group tolerance.
One of the most direct methods for synthesizing N-substituted lactams is the N-alkylation of the parent lactam. mdpi.com This approach involves the deprotonation of the N-H bond of piperidin-2-one (valerolactam) by a suitable base to form a nucleophilic lactam anion, which then reacts with an appropriate electrophile.
To synthesize 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, the key electrophile would be a 2-hydroxy-2-phenylethyl synthon. A highly suitable and commonly used electrophile for this purpose is styrene (B11656) oxide. Styrene oxide is an alkylating agent that can react with nucleophiles, such as the anion of piperidin-2-one. nih.gov
The reaction mechanism involves the nucleophilic attack of the deprotonated lactam nitrogen on one of the carbon atoms of the epoxide ring. This attack proceeds via an SN2 mechanism, leading to the opening of the epoxide ring. Subsequent workup with a proton source neutralizes the resulting alkoxide to yield the desired β-hydroxy amine functionality. The regioselectivity of the ring-opening can be influenced by reaction conditions, but attack at the less sterically hindered terminal carbon is generally favored, yielding the desired 2-hydroxy-2-phenylethyl substituent.
Reaction Scheme: N-Alkylation of Piperidin-2-one with Styrene Oxide
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases, such as a solid inorganic base and an organic substrate solution. researchgate.netacsgcipr.org PTC has been successfully applied to the N-alkylation of amides and lactams, often providing high yields and selectivity under mild, solvent-free, or biphasic conditions. mdpi.comcapes.gov.br
In the context of synthesizing the target molecule, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the lactam anion from the solid or aqueous phase (where the base, such as potassium hydroxide, resides) into the organic phase containing the electrophile (e.g., styrene oxide). This method avoids the need for strong, hazardous bases like sodium hydride and anhydrous solvents. mdpi.com The use of PTC can lead to faster reactions and simpler workup procedures. researchgate.net
| Parameter | Typical Conditions for PTC N-Alkylation |
| Lactam | Piperidin-2-one |
| Electrophile | Alkyl halide, Epoxide (e.g., Styrene Oxide) |
| Base | Solid KOH, K2CO3, Aqueous NaOH |
| Catalyst | Tetrabutylammonium bromide (TBAB), Aliquat 336 |
| Solvent | Toluene, Dichloromethane, or Solvent-free |
| Temperature | Room Temperature to Reflux |
Reductive amination, or reductive alkylation, is a versatile method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. nih.govorganic-chemistry.org While commonly used for amines, this strategy can be adapted for the synthesis of N-substituted piperidones.
A plausible, albeit indirect, route involves the reductive amination of a suitable keto-aldehyde with a primary amine, followed by cyclization. For the target compound, one could envision a double reductive amination approach on a dicarbonyl compound to form the piperidine (B6355638) skeleton. chim.it For instance, reacting a 1,5-dicarbonyl compound with a 2-hydroxy-2-phenylethylamine precursor under reducing conditions (e.g., NaBH3CN, H2/Pd) would form the N-substituted piperidine ring, which could then be oxidized at a later stage to the corresponding lactam. This multi-step approach highlights the versatility of reductive amination in constructing the core piperidine structure. nih.govresearchgate.net
| Reducing Agent | Typical Application |
| Sodium borohydride (B1222165) (NaBH4) | Reduction of aldehydes and ketones |
| Sodium cyanoborohydride (NaBH3CN) | Selective reduction of imines in the presence of carbonyls |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and effective for a wide range of substrates |
| Catalytic Hydrogenation (H2/Catalyst) | "Greener" alternative, effective for various reductions |
An alternative to modifying a pre-existing lactam is to construct the piperidin-2-one ring from a linear acyclic precursor. This approach is particularly useful when the desired N-substituent is sensitive to the conditions required for N-alkylation or when complex substitution patterns are desired on the ring itself.
The formation of the piperidin-2-one ring can be achieved through the intramolecular cyclization of a suitably functionalized linear molecule. researchgate.net This process typically involves the formation of an amide bond between an amine and a carboxylic acid (or its derivative, like an ester) located at appropriate positions within the same molecule.
To synthesize this compound via this route, a potential precursor would be N-(2-hydroxy-2-phenylethyl)-5-aminopentanoic acid. Upon activation of the carboxylic acid group (e.g., conversion to an acyl chloride or using coupling agents) or by heating the corresponding amino ester, an intramolecular amidation reaction would occur, leading to the formation of the six-membered lactam ring. This strategy offers excellent control over the placement of the N-substituent, as it is incorporated into the linear precursor before the cyclization event. researchgate.netmdma.ch
Cyclization Reactions for Piperidin-2-one Ring Formation
Cascade Cyclization and Hydrogenation Pathways
Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules like piperidine derivatives from simple precursors in a single operation. A plausible cascade approach to synthesizing substituted piperidines involves a sequence of C–H activation, alkyne coupling, electrocyclization, and subsequent reduction. nih.gov This strategy allows for the construction of highly substituted tetrahydropyridines, which are immediate precursors to piperidines. nih.gov
The process can be initiated by a rhodium(I)-catalyzed C–H activation of an appropriate α,β-unsaturated imine, followed by coupling with an alkyne. This sequence generates an azatriene intermediate that undergoes in situ electrocyclization to form a 1,2-dihydropyridine. nih.gov The final step in the cascade is the reduction of the dihydropyridine (B1217469) intermediate. While various reducing agents can be employed, a combination of an acid and a borohydride source is often effective. nih.gov Subsequent hydrogenation of the remaining double bond would yield the saturated piperidine ring. This one-pot procedure is notable for its high yields and excellent diastereoselectivity. nih.gov
Another relevant cascade pathway is the catalytic asymmetric hydrogenation of pyridine (B92270) derivatives, such as N-iminopyridinium ylides. This method provides access to enantioenriched substituted piperidines. acs.org The process involves the hydrogenation of the pyridine ring, which can be followed by the cleavage of the N-N bond to yield the desired piperidine derivative. acs.org Optimization of the catalyst, often through ligand modification, is crucial for achieving high conversion and enantioselectivity. acs.org
Table 1: Representative Cascade Reaction for Piperidine Synthesis
| Step | Reaction Type | Catalyst/Reagents | Intermediate/Product | Key Features |
|---|---|---|---|---|
| 1 | C–H Activation/Alkyne Coupling | [Rh(coe)₂Cl]₂ / Ligand | Azatriene | Forms key C-C bonds |
| 2 | Electrocyclization | Heat | 1,2-Dihydropyridine | Forms the heterocyclic ring |
| 3 | Reduction | Acid / Borohydride | Tetrahydropyridine | High diastereoselectivity |
| 4 | Hydrogenation | e.g., Pd/C, H₂ | Piperidine | Saturates the ring |
Radical Cyclization Approaches to Piperidine Derivatives
Radical cyclization offers a powerful alternative for the synthesis of the piperidine core. These reactions typically involve the formation of a radical species that subsequently undergoes an intramolecular cyclization onto a double or triple bond. rsc.orgmdpi.com Polysubstituted piperidines can be prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org
Various methods can be employed to generate the initial radical. For instance, photoredox catalysis using an organic photoredox catalyst can activate aryl halides to form aryl radicals. nih.gov These radicals can then undergo regioselective cyclization to construct complex spirocyclic piperidines. nih.gov Another approach involves the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. mdpi.com Furthermore, radical cyclization of haloalkynes, catalyzed by samarium, can produce five- and six-membered nitrogen-containing heterocycles. mdpi.com
Conventional synthetic routes for piperidine derivatives also include radical cyclization as one of the key methods, alongside nucleophilic substitution, reductive amination, and Diels-Alder reactions. nih.govbeilstein-journals.org These radical-mediated approaches are valued for their ability to form C-C bonds under mild conditions and their tolerance of various functional groups. mdpi.comnih.gov
Stereoselective and Asymmetric Synthesis of this compound
The presence of a chiral center at the hydroxyl-bearing carbon in the 2-hydroxy-2-phenylethyl side chain necessitates the use of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure forms of the target compound.
Enantioselective Construction of the Hydroxyl-Bearing Stereocenter
A critical aspect of the synthesis is the enantioselective formation of the alcohol stereocenter. A common and effective strategy involves the reaction of an N-substituted piperidinone with an optically active epoxide. For instance, the reaction of a piperidine derivative with (R)- or (S)-styrene oxide can produce the corresponding enantiomerically pure N-[1-(2-hydroxy-2-phenylethyl)]-piperidine derivatives. nih.gov This approach ensures that the configuration of the newly formed stereocenter is controlled by the chirality of the epoxide starting material. nih.govnih.gov
The synthesis of related complex molecules, such as the potent analgesic ohmefentanyl, which shares the N-(2-hydroxy-2-phenylethyl)piperidine substructure, has been accomplished using this methodology. nih.gov The synthesis of its eight possible optically active isomers was achieved by reacting four optically active 3-methyl-N-phenyl-4-piperidinamines with both (R)- and (S)-styrene oxide. nih.gov
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com
Oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries. wikipedia.orgwilliams.edusemanticscholar.org An N-acyl oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. williams.edu Subsequent alkylation or aldol (B89426) reaction occurs with high diastereoselectivity, typically on the face opposite to the bulky substituent of the auxiliary. williams.edunih.gov The auxiliary is then cleaved, often hydrolytically, to reveal the chiral product. williams.edunih.gov While not specifically detailed for this compound, this general and reliable methodology represents a viable pathway for the asymmetric construction of the phenylethyl side chain prior to its attachment to the piperidinone nitrogen.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Developer/Popularizer | Typical Application |
|---|---|---|
| 8-phenylmenthol | E.J. Corey | Asymmetric synthesis |
| Mandelic acid | Barry Trost | Asymmetric synthesis |
| trans-2-Phenyl-1-cyclohexanol | J. K. Whitesell | Ene reactions |
| Oxazolidinones | David A. Evans | Aldol and alkylation reactions |
| Camphorsultam | W. Oppolzer | Various asymmetric transformations |
| Pseudoephedrine | Andrew G. Myers | Alkylation of amides |
Organocatalytic Asymmetric Synthesis of the 2-Hydroxy-2-phenylethyl Unit
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Chiral phosphoric acids, for example, have been successfully employed in enantioselective Friedel-Crafts reactions. researchgate.netnih.gov An organocatalytic asymmetric Friedel-Crafts reaction between an appropriate indole (B1671886) and an aldehyde could establish a chiral hydroxyl center. nih.gov
Similarly, the asymmetric Michael addition of nucleophiles to nitroalkenes, catalyzed by chiral bifunctional organocatalysts like tertiary-amine thioureas, is a well-established method for creating stereogenic centers. nih.gov This reaction could be adapted to construct the C-C bond of the 2-hydroxy-2-phenylethyl unit with high enantioselectivity. nih.gov These methods offer an attractive, metal-free alternative for establishing the key stereocenter of the side chain.
Chemoenzymatic Approaches to Chiral Alcohols
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to produce complex molecules with high selectivity. cabidigitallibrary.orgresearchgate.net Biocatalytic methods are particularly effective for synthesizing chiral structures like the 2-hydroxy-2-phenylethyl moiety. cabidigitallibrary.org Enzymes such as dehydrogenases and transaminases are widely used for the asymmetric synthesis of chiral alcohols and amines. nih.govresearchgate.net
Engineered amine dehydrogenases can catalyze the reductive amination of a ketone precursor to a chiral amine, which can then be further functionalized. nih.gov Similarly, transaminases can transfer an amino group from a donor to a prochiral ketone with high stereoselectivity. researchgate.net For the synthesis of chiral alcohols, dehydrogenases can reduce a prochiral ketone to the corresponding (R)- or (S)-alcohol with excellent enantiomeric excess. researchgate.net These enzymatic transformations are often characterized by high efficiency, mild reaction conditions, and exceptional stereocontrol, making them ideal for the synthesis of enantiopure pharmaceutical intermediates. researchgate.netnih.gov
Diastereoselective Control in Piperidin-2-one Ring Formation
The diastereoselective formation of a substituted piperidin-2-one ring, where a chiral center on the nitrogen substituent directs the stereochemical outcome, is a key strategy in asymmetric synthesis. In the case of this compound, the chiral N-(2-hydroxy-2-phenylethyl) group can act as a chiral auxiliary. This group can influence the stereoselectivity of reactions that form the piperidin-2-one ring or introduce substituents onto it.
While specific studies detailing the use of the N-(2-hydroxy-2-phenylethyl) group as a chiral auxiliary in the diastereoselective formation of a C-substituted piperidin-2-one ring are not extensively documented in publicly available literature, the principle can be illustrated by analogous systems. For instance, chiral auxiliaries have been successfully employed in the diastereoselective synthesis of various piperidine and piperidin-2-one derivatives.
One common approach involves the cyclization of an acyclic precursor where the chiral N-substituent biases the formation of one diastereomer over others. For example, a domino Mannich–Michael reaction using a chiral amine derived from a carbohydrate has been shown to produce N-substituted dehydropiperidinones with high diastereoselectivity. Subsequent modifications of these intermediates allow for the synthesis of various stereoisomers of substituted piperidines. cdnsciencepub.com
Another strategy involves the asymmetric synthesis of 6-alkyl- or 6-arylpiperidin-2-ones through the addition of an organometallic reagent to a chiral hydrazone, followed by N-acylation and ring-closing metathesis. This method allows for the creation of virtually enantiopure substituted piperidin-2-ones. researchgate.net
In the context of this compound, a hypothetical diastereoselective synthesis could involve the cyclization of a δ-amino acid precursor bearing the chiral N-substituent. The stereochemistry at the benzylic carbon of the N-(2-hydroxy-2-phenylethyl) group would be expected to influence the stereochemical outcome of the cyclization, particularly if substituents are present on the amino acid backbone. The table below outlines theoretical yields and diastereomeric excesses for such a reaction based on typical outcomes for similar transformations.
| Entry | Precursor | Reaction Conditions | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|
| 1 | (R)-N-(2-hydroxy-2-phenylethyl)-5-aminopentanoic acid derivative | Acid or base catalyzed cyclization | 75 | >90 |
| 2 | (S)-N-(2-hydroxy-2-phenylethyl)-5-aminopentanoic acid derivative | Acid or base catalyzed cyclization | 78 | >92 |
Total Synthesis of Specific Stereoisomers of this compound
The total synthesis of specific stereoisomers of this compound has been reported, with a key step often involving the stereospecific introduction of the N-substituent or the stereoselective formation of the piperidine ring.
One documented approach involves the oxidation of an enantiopure piperidine precursor. For example, the synthesis of (1′R)-(−)-1-(2′-Hydroxy-1′-phenylethyl)piperidin-2-one has been achieved through the efficient oxidation of the corresponding enantiopure piperidine, (R)-1-(2-hydroxy-1-phenylethyl)piperidine, with bromine in acetic acid. researchgate.net This reaction proceeds to generate the corresponding piperidin-2-one in high yield.
The synthesis of the required chiral piperidine precursor can be accomplished by reacting a suitable piperidine derivative with an optically active epoxide, such as (R)- or (S)-styrene oxide. This method has been effectively used in the synthesis of stereoisomers of related complex molecules like ohmefentanyl, a potent opioid analgesic. nih.gov In these syntheses, optically active 3-methyl-N-phenyl-4-piperidinamines were reacted with (R)- or (S)-styrene oxide to produce the corresponding N-(2-hydroxy-2-phenylethyl) derivatives. nih.govnih.gov
A plausible synthetic route to a specific stereoisomer of this compound is outlined below, starting from piperidine and (R)-styrene oxide.
Synthetic Scheme:
N-Alkylation: Reaction of piperidine with (R)-styrene oxide to yield (R)-1-(2-hydroxy-2-phenylethyl)piperidine.
Oxidation: Oxidation of the resulting chiral piperidine to the corresponding piperidin-2-one.
The table below summarizes the key steps and expected outcomes for this synthetic sequence.
| Step | Reactants | Product | Reagents and Conditions | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine, (R)-Styrene Oxide | (R)-1-(2-hydroxy-2-phenylethyl)piperidine | Ethanol, reflux | ~90 |
| 2 | (R)-1-(2-hydroxy-2-phenylethyl)piperidine | (R)-1-(2-hydroxy-2-phenylethyl)piperidin-2-one | Bromine, Acetic Acid | ~96 |
This synthetic approach allows for the preparation of specific stereoisomers of the target compound by selecting the appropriate enantiomer of the starting epoxide. The absolute configuration of the final product is determined by the stereochemistry of the precursor alcohol.
Chemical Reactivity and Transformation Pathways of 1 2 Hydroxy 2 Phenylethyl Piperidin 2 One
Reactions at the Hydroxyl Group
The secondary hydroxyl group is the most reactive site for many common organic transformations. Its position adjacent to a phenyl group (a benzylic position) enhances its reactivity, particularly in reactions involving carbocation intermediates or stabilization of radical species.
The oxidation of the secondary alcohol in 1-(2-hydroxy-2-phenylethyl)piperidin-2-one yields the corresponding ketone, 1-(2-oxo-2-phenylethyl)piperidin-2-one. This transformation is a fundamental reaction in organic synthesis. libretexts.org A variety of oxidizing agents can accomplish this, ranging from classic stoichiometric reagents like chromium-based compounds (e.g., chromic acid) to milder, more selective modern methods. libretexts.org The choice of oxidant is critical to ensure high yield and to avoid unwanted side reactions, particularly those involving the lactam ring.
A key challenge in the oxidation of this compound is achieving chemoselectivity. The molecule contains a lactam, which can be susceptible to oxidation or hydrolysis under harsh conditions. Therefore, strategies that selectively target the secondary alcohol are preferred.
Mild oxidizing agents are often employed to prevent overoxidation or degradation of the lactam functionality. Reagents such as those based on dimethyl sulfoxide (B87167) (DMSO), like the Swern and Pfitzner-Moffatt oxidations, are effective under gentle conditions. organic-chemistry.org Another highly effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical, in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or iodosylbenzene. organic-chemistry.org This system is known for its high selectivity in oxidizing primary and secondary alcohols without affecting other sensitive functional groups like amides. organic-chemistry.org
The table below summarizes various chemoselective oxidation strategies applicable to secondary alcohols in the presence of amide functionalities.
| Reagent/System | Typical Conditions | Selectivity Profile |
|---|---|---|
| Trichloroisocyanuric acid / TEMPO | Catalytic TEMPO, CH2Cl2, room temperature | Highly selective for primary and secondary alcohols; no overoxidation to carboxylic acids. organic-chemistry.org |
| Burgess Reagent / DMSO | DMSO, mild conditions | Effective for a broad range of primary and secondary alcohols. organic-chemistry.org |
| Periodic acid / TEMPO | Wet alumina, CH2Cl2 | Compatible with acid-sensitive groups; allows for selective oxidation of secondary alcohols over primary ones. organic-chemistry.org |
Catalytic methods are often favored in modern organic synthesis due to their efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric reagents. For the oxidation of the benzylic secondary alcohol in this compound, several catalytic systems are particularly effective.
Transition metal-based catalysts, featuring metals such as ruthenium, palladium, copper, and iron, are widely used for alcohol oxidation. unimi.itstanford.edujchemlett.com These reactions often utilize environmentally benign terminal oxidants like molecular oxygen (from air) or hydrogen peroxide. mdpi.comresearchgate.netrsc.org For instance, iron(III) complexes with pyridine-containing ligands have been shown to effectively catalyze the oxidation of secondary benzylic alcohols with hydrogen peroxide, achieving high conversion and selectivity. unimi.it Photocatalytic methods, which use light energy to drive the reaction, also represent a green approach. Thioxanthenone, for example, can act as a photocatalyst for the aerobic oxidation of benzylic alcohols. rsc.orgacs.org
The following table outlines several catalytic methodologies suitable for the oxidation of secondary benzylic alcohols.
| Catalyst System | Oxidant | Key Features |
|---|---|---|
| Iron(III) complexes | H2O2 | Good to excellent conversion and selectivity for benzylic alcohols. unimi.it |
| Ruthenium complexes | O2 or H-acceptor | Widely used for oxidative lactamization of amino alcohols, demonstrating compatibility with nitrogen heterocycles. jchemlett.com |
| Thioxanthenone (Photocatalyst) | Air (O2) | Mild, green protocol utilizing visible light; effective for secondary benzylic alcohols. rsc.org |
| Nickel-based catalysts | O2 | Reusable catalysts effective for the oxidation of benzylic alcohols. researchgate.net |
Beyond oxidation, the hydroxyl group of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility. These transformations typically involve replacing the hydroxyl group with another substituent, such as an ether, ester, or halogen.
Etherification: The conversion of the hydroxyl group to an ether can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org For this compound, a strong base such as sodium hydride (NaH) would be required to form the alkoxide, followed by reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). masterorganicchemistry.com Because the alcohol is secondary and sterically hindered, the competing elimination reaction can be a significant side reaction, especially if a secondary or tertiary alkyl halide is used. wikipedia.orgbyjus.com
Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.comlibretexts.orgjk-sci.commasterorganicchemistry.com This is a reversible equilibrium-controlled process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comjk-sci.com Given that the substrate is a secondary alcohol, the reaction rates may be slower than for primary alcohols. jk-sci.com Alternatively, for a faster and irreversible reaction, an acyl chloride or anhydride (B1165640) can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution with a halogen. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. libretexts.orglibretexts.org
The reaction with thionyl chloride typically proceeds through the formation of an intermediate chlorosulfite ester. masterorganicchemistry.com In the absence of a base like pyridine, the reaction often occurs with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, when pyridine is added, it intercepts the intermediate, and the liberated chloride ion then attacks from the backside, leading to an inversion of configuration through a standard SN2 mechanism. libretexts.orgmasterorganicchemistry.com
Similarly, PBr₃ reacts with the alcohol to form a good leaving group, which is then displaced by a bromide ion in an SN2 reaction, resulting in inversion of configuration. libretexts.org Hydrogen halides (HCl, HBr, HI) can also be used, but for a secondary benzylic alcohol like this, the reaction would likely proceed via an SN1 mechanism involving a stable benzylic carbocation, which could lead to a racemic mixture of the halide product if the starting alcohol is chiral. libretexts.org
The table below compares common methods for the halogenation of secondary alcohols.
| Reagent | Product | Typical Mechanism | Stereochemical Outcome |
|---|---|---|---|
| SOCl2 | Alkyl Chloride | SNi | Retention |
| SOCl2, pyridine | Alkyl Chloride | SN2 | Inversion libretexts.orgmasterorganicchemistry.com |
| PBr3 | Alkyl Bromide | SN2 | Inversion libretexts.org |
| HBr / HCl | Alkyl Bromide / Chloride | SN1 (for benzylic alcohol) | Racemization libretexts.org |
Functional Group Interconversions of the Hydroxyl Moiety
Reactivity of the Piperidin-2-one Lactam Ring
The six-membered lactam ring, a cyclic amide, is the most reactive portion of the molecule. Its reactivity centers on the amide bond and the carbon atom alpha to the carbonyl group.
Ring-Opening Reactions and Derivatization
The amide bond within the piperidin-2-one ring is susceptible to cleavage under various conditions, leading to acyclic derivatives. This process, known as ring-opening, can be achieved through several methods:
Hydrolysis: In the presence of strong acids or bases, the lactam can be hydrolyzed to yield 5-amino-6-hydroxy-6-phenylhexanoic acid. This reaction breaks the cyclic amide to form a linear amino acid.
Aminolysis: Reaction with primary or secondary amines, particularly under catalytic conditions, can open the lactam ring to form piperidine-carboxamide derivatives. For instance, palladium-catalyzed deconstructive aminolysis of similar lactam structures has been shown to produce highly functionalized 3-hydroxy-2-piperidinone carboxamides. nih.gov This method involves the selective cleavage of the acyl C–O bond and can proceed with a variety of amines. nih.gov
Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl group, leading to the formation of the corresponding cyclic amine, 1-(2-hydroxy-2-phenylethyl)piperidine.
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | 5-amino-6-hydroxy-6-phenylhexanoic acid |
| Aminolysis | R₂NH, Pd(TFA)₂, PPh₃ | N-substituted 5-(N'-(2-hydroxy-2-phenylethyl)amino)pentanamide |
| Reduction | LiAlH₄ | 1-(2-hydroxy-2-phenylethyl)piperidine |
Alpha-Functionalization of the Lactam Ring
The carbon atom at the C3 position, which is alpha to the carbonyl group, possesses acidic protons. The deprotonation of this position generates a nucleophilic enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the alpha-carbon, a key strategy for elaborating the piperidin-2-one core.
The formation of an enolate is typically achieved by treating the lactam with a strong, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it efficiently and quantitatively deprotonates the alpha-carbon. The resulting lithium enolate is a potent nucleophile that can be "quenched" or trapped by a variety of electrophiles. This direct C–H lithiation followed by trapping is an effective method for introducing diverse functional groups.
Examples of electrophilic quenching include:
Silylation: Reaction with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl), yields a silyl enol ether.
Aldol (B89426) Addition: Reaction with aldehydes or ketones introduces a β-hydroxy alkyl group.
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a β-dicarbonyl compound.
A particularly useful application of enolate chemistry is the alkylation of the alpha-carbon. This reaction involves the SN2 displacement of a suitable leaving group from an alkyl halide by the lactam enolate, resulting in the formation of a new carbon-carbon bond.
The process generally involves two steps:
Enolate Formation: Deprotonation at the C3 position using a strong base like LDA or s-BuLi in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
Nucleophilic Attack: Addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to the enolate solution. The reaction works best with primary and methyl halides to avoid competing elimination reactions.
Research on a closely related compound, (R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one, has demonstrated the feasibility of double α-alkylation using s-BuLi as the base and iodoethane (B44018) as the electrophile, yielding the 3,3-diethyl derivative in good yield.
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Enolate Formation | s-BuLi, HMPA, THF, -78 °C | Deprotonation of the α-carbon |
| 2. Alkylation | Iodoethane (CH₃CH₂I), -78 °C to rt | Introduction of an ethyl group at the α-carbon |
Influence of N-Substitution on Lactam Reactivity
The N-(2-hydroxy-2-phenylethyl) substituent exerts a significant influence on the reactivity of the piperidin-2-one ring through several mechanisms:
Steric Hindrance: The bulky nature of the substituent can sterically hinder the approach of reagents to the carbonyl carbon. This may affect the rates of reactions like hydrolysis or aminolysis.
Electronic Effects: As an alkyl substituent, the group has a weak electron-donating inductive effect, which can slightly modulate the electron density of the amide bond and the acidity of the alpha-protons.
Coordinating Effects: The pendant hydroxyl group can act as a coordinating site for metal cations. In reactions involving metalated species, such as the lithium enolate formed during alpha-alkylation, the hydroxyl group could chelate the lithium ion. This chelation can influence the conformation of the enolate and potentially direct the stereochemical outcome of subsequent reactions with electrophiles.
Protecting Group Requirement: The presence of the free hydroxyl group may be incompatible with certain reagents. For example, in reactions using organometallics or strong bases, the acidic proton of the hydroxyl group would be abstracted first. Therefore, it may be necessary to protect the hydroxyl group (e.g., as a silyl ether or benzyl (B1604629) ether) before carrying out other transformations on the molecule.
Transformations Involving the Phenyl Ring and its Substituents
The phenyl ring of the N-substituent is an aromatic system and can undergo electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org The entire N-substituent acts as an alkyl group attached to the benzene (B151609) ring, which is generally a weakly activating group and an ortho-, para-director. uci.edu This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the point of attachment.
Common electrophilic aromatic substitution reactions that could be applied to this molecule include:
Halogenation: Introduction of a halogen (Br, Cl) using a Lewis acid catalyst (e.g., Br₂/FeBr₃).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃).
The presence of the β-hydroxyl group on the side chain could potentially interfere with strong Lewis acids used in some of these reactions, again suggesting that a protecting group strategy might be required for successful implementation. The major products would be a mixture of the ortho- and para-substituted isomers.
| Reaction | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho-bromo and para-bromo derivatives |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho-nitro and para-nitro derivatives |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | ortho-acetyl and para-acetyl derivatives |
Advanced Spectroscopic and Structural Analysis of 1 2 Hydroxy 2 Phenylethyl Piperidin 2 One
Elucidation of Molecular Connectivity Using Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously establishing the chemical structure of organic molecules by mapping the correlations between different nuclei.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
The complete assignment of proton (¹H) and carbon (¹³C) NMR signals for 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE is achieved through a combination of 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For the subject molecule, COSY spectra would show correlations between adjacent protons in the piperidin-2-one ring and the phenylethyl side chain, confirming the spin systems within these fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's three-dimensional structure and conformation.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹H to ¹³C) |
| C2 | - | 170.5 | - | H6, H1' |
| C3 | 1.85 (m) | 21.0 | H4 | C2, C4, C5 |
| C4 | 1.75 (m) | 23.5 | H3, H5 | C3, C5, C6 |
| C5 | 1.90 (m) | 31.2 | H4, H6 | C3, C4, C6 |
| C6 | 3.30 (t) | 49.8 | H5 | C2, C4, C5, C1' |
| C1' | 3.60 (dd), 4.10 (dd) | 55.3 | H2' | C2, C6, C2', C1'' |
| C2' | 5.00 (dd) | 72.1 | H1', OH | C1', C1'', C2'', C6'' |
| 2'-OH | 4.50 (d) | - | H2' | C1', C2' |
| C1'' | - | 141.0 | - | H2', H2'', H6'' |
| C2''/C6'' | 7.35 (d) | 126.5 | H3''/H5'' | C1'', C3''/C5'', C4'' |
| C3''/C5'' | 7.40 (t) | 128.8 | H2''/H6'', H4'' | C1'', C2''/C6'', C4'' |
| C4'' | 7.30 (t) | 128.0 | H3''/H5'' | C2''/C6'' |
Note: This table is a hypothetical representation based on typical chemical shifts for similar structural motifs and is intended for illustrative purposes.
Stereochemical Assignment through Advanced NMR Experiments (e.g., NOESY, Chiral Shift Reagents)
The stereochemistry at the chiral center (C2') can be investigated using advanced NMR techniques.
NOESY: Through-space correlations observed in a NOESY spectrum can provide information about the relative stereochemistry of the molecule. For example, the spatial proximity of the proton at C2' to specific protons on the piperidine (B6355638) ring could suggest a preferred conformation and relative orientation of the stereocenter.
Chiral Shift Reagents (CSRs): In the case of a racemic mixture, chiral shift reagents can be used to differentiate the enantiomers. These reagents form diastereomeric complexes with the analyte, leading to separate NMR signals for each enantiomer. The differential shifts can be used to determine the enantiomeric excess and, in some cases, to assign the absolute configuration by comparing the observed shifts with those of known standards.
Vibrational Spectroscopy for Conformational and Functional Group Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational isomers.
Infrared Spectroscopy for Vibrational Modes and Hydrogen Bonding
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The presence of a hydroxyl (-OH) group and an amide carbonyl (C=O) group allows for the possibility of intra- and intermolecular hydrogen bonding, which significantly influences the vibrational frequencies. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration, with its broadness suggesting hydrogen bonding. The C=O stretching vibration of the lactam would typically appear as a strong band around 1650 cm⁻¹. The exact position would be sensitive to the molecular environment and any hydrogen bonding interactions with the hydroxyl group.
Raman Spectroscopy for Molecular Polarizability and Conformational Insights
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching (H-bonded) | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-3000 | Medium |
| C=O (Amide) | Stretching | ~1650 (strong) | Medium |
| C=C (Aromatic) | Stretching | ~1600, ~1475 | Strong |
| C-O | Stretching | 1050-1200 | Weak |
| C-N | Stretching | 1100-1300 | Medium |
X-ray Crystallography for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule. For a related compound, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, X-ray crystallography revealed that the six-membered piperidine ring adopts a chair conformation iucr.org. It is highly probable that the piperidin-2-one ring in the title compound also exists in a similar low-energy chair or a slightly distorted half-chair conformation.
A crystal structure of this compound would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.
Table 3: Illustrative Crystallographic Data for a Piperidine Derivative (based on a related structure)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 9.0 |
| c (Å) | 15.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1180 |
| Z | 4 |
Note: This data is for illustrative purposes and is based on a known structure of a similar piperidine derivative.
Chiroptical Spectroscopy for Absolute Configuration Assignment
The absolute configuration of a chiral molecule like this compound can be unequivocally determined by comparing experimentally measured chiroptical spectra with those predicted by quantum chemical calculations for each enantiomer. The primary techniques employed for this are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, where electronic transitions occur. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
The process for assigning the absolute configuration using ECD is as follows:
Conformational Search: A thorough conformational search for both the (R)- and (S)-enantiomers of this compound is performed using computational methods to identify all stable low-energy conformers.
Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). The individual spectra are then Boltzmann-averaged according to their relative free energies to generate the final theoretical ECD spectra for the (R)- and (S)-enantiomers.
Experimental Measurement: The ECD spectrum of the synthesized sample of this compound is recorded experimentally.
Comparison and Assignment: The experimental spectrum is compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.
Below is a hypothetical data table illustrating the comparison between experimental and calculated ECD data for the assignment of the (R)-configuration to a sample of this compound.
Table 1: Hypothetical ECD Data for Absolute Configuration Assignment
| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε for (R)-enantiomer | Calculated Δε for (S)-enantiomer |
|---|---|---|---|
| 268 | +2.1 | +2.3 | -2.3 |
| 262 | +2.8 | +3.0 | -3.0 |
| 257 | +1.9 | +2.0 | -2.0 |
| 220 | -4.5 | -4.8 | +4.8 |
| 205 | +8.2 | +8.5 | -8.5 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is the extension of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized light by vibrating molecules. wikipedia.orghindsinstruments.com VCD is particularly powerful for determining the absolute configuration of molecules as it provides detailed three-dimensional structural information. wikipedia.org The spectrum is rich in bands, offering multiple points of comparison and making the assignment highly reliable. rsc.orgru.nl
The methodology for VCD is analogous to that of ECD:
Conformational Analysis: As with ECD, a comprehensive search for all low-energy conformers of the (R)- and (S)-enantiomers is conducted.
VCD Spectra Calculation: The vibrational absorption (VA) and VCD spectra for each conformer are calculated using density functional theory (DFT). A Boltzmann-weighted average of these spectra provides the final theoretical spectra for the (R)- and (S)-enantiomers.
Experimental Measurement: The experimental VA and VCD spectra of the compound are measured in a suitable solvent.
Spectral Comparison: The experimental VCD spectrum is overlaid with the calculated spectra for both enantiomers. The absolute configuration is assigned based on the best fit between the experimental and one of the calculated spectra.
The following table presents hypothetical VCD data for key vibrational modes of this compound, leading to the assignment of the (R)-configuration.
Table 2: Hypothetical VCD Data for Key Vibrational Modes
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R)-enantiomer (x 10⁻⁵) | Calculated ΔA for (S)-enantiomer (x 10⁻⁵) | Vibrational Mode Assignment |
|---|---|---|---|---|
| 3450 | +1.5 | +1.7 | -1.7 | O-H stretch |
| 2935 | -2.2 | -2.5 | +2.5 | C-H stretch (piperidine) |
| 1640 | +3.8 | +4.0 | -4.0 | C=O stretch (amide) |
| 1250 | -1.8 | -2.0 | +2.0 | C-N stretch |
| 1080 | +2.5 | +2.8 | -2.8 | C-O stretch (carbinol) |
The combination of experimental measurements and high-level quantum chemical calculations in chiroptical spectroscopy provides a robust and reliable framework for the definitive assignment of the absolute configuration of chiral molecules such as this compound.
Theoretical and Computational Chemistry Studies of 1 2 Hydroxy 2 Phenylethyl Piperidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of a molecule, which in turn govern its stability, structure, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.netmdpi.com
For 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would determine its equilibrium geometry. researchgate.netrjptonline.org This process yields crucial structural parameters including bond lengths, bond angles, and dihedral angles. Based on studies of similar piperidin-2-one structures, the six-membered piperidin-2-one ring is expected to adopt a non-planar conformation, such as an envelope or chair form, to minimize steric strain. nih.gov The calculation would also determine the total electronic energy of the optimized structure, a key indicator of its thermodynamic stability.
Illustrative Data Table: Predicted Geometric Parameters
Below is a hypothetical table representing the type of data obtained from a DFT geometry optimization. Note: These are not experimentally verified values for this specific molecule but serve as an example of computational output.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Length (Å) | C=O (carbonyl) | ~1.23 |
| C-N (amide) | ~1.36 | |
| O-H (hydroxyl) | ~0.97 | |
| **Bond Angle (°) ** | O=C-N | ~122 |
| C-N-C | ~118 | |
| Dihedral Angle (°) | C-C-N-C (ring) | Varies (non-planar) |
Molecular Orbital Analysis for Reaction Pathway Predictions
Molecular Orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs), provides deep insights into a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the region of the molecule most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO is the region most likely to accept electrons (an electrophilic site). researchgate.netrjptonline.org
For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms, which are electron-rich. The LUMO may be distributed over the carbonyl group, a known electron-withdrawing moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov By mapping the FMOs, chemists can predict how the molecule will interact with other reagents, thereby forecasting potential reaction pathways. researchgate.net
Illustrative Data Table: Frontier Molecular Orbital Properties
This table exemplifies the typical output from an FMO analysis. Note: These values are for illustrative purposes only.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Conformational Analysis and Dynamics Simulations
Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Understanding these conformations and the energy landscape that governs them is crucial for predicting molecular behavior.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometric parameters. muni.czlongdom.org For this compound, the PES would be a complex, multi-dimensional surface. Computational chemists explore this surface by systematically changing key dihedral angles—such as those governing the rotation of the phenylethyl side chain relative to the piperidinone ring—and calculating the energy at each point. researchgate.net
This mapping reveals the molecule's conformational landscape, identifying:
Energy Minima: Stable, low-energy conformations (conformers) that the molecule is most likely to adopt.
Saddle Points: The highest energy points along the lowest energy path between two minima, representing the transition states for conformational changes. muni.cz
The analysis would likely reveal several stable conformers, differing in the orientation of the phenyl and hydroxyl groups. researchgate.net
Influence of Intramolecular Interactions (e.g., Hydrogen Bonding) on Conformations
The relative energies of different conformers, and thus their populations at equilibrium, are heavily influenced by non-covalent intramolecular interactions. nih.govresearchgate.net For this compound, the most significant of these is the potential for an intramolecular hydrogen bond.
This bond can form between the hydrogen atom of the hydroxyl (-OH) group (the donor) and the oxygen atom of the piperidinone's carbonyl (C=O) group (the acceptor). bhu.ac.innih.gov The formation of this pseudo-ring structure would significantly stabilize the conformer in which these groups are in close proximity, creating a deep well on the potential energy surface. rsc.org This stabilization restricts the free rotation of the side chain and can lock the molecule into a preferred shape, which has profound implications for its interaction with biological targets. Computational studies on related piperidine (B6355638) structures have confirmed that such intramolecular hydrogen bonds are a dominant factor in determining their preferred conformation. nih.govresearchgate.netnih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimental findings and aid in structural elucidation. acs.orgarxiv.orgrsc.org
For this compound, DFT calculations can simulate key spectra:
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nrel.govrsc.orgresearchgate.net Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign specific resonances to individual atoms. nih.govnih.gov
Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities corresponding to the molecule's normal modes of vibration can be calculated. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific absorption bands to functional groups, such as the characteristic C=O stretch of the lactam ring or the O-H stretch of the hydroxyl group. researchgate.net
Illustrative Data Tables: Predicted Spectroscopic Data
The following tables are examples of the data that would be generated from spectroscopic prediction calculations. Note: These are representative values and not the result of a specific calculation on this molecule.
Table: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | ~175 |
| C (alpha to N) | ~50 |
| C (aromatic, ipso) | ~140 |
| C (aromatic) | ~126-129 |
Table: Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (H-bonded) | ~3450 |
| C-H Stretch (Aromatic) | ~3050 |
| C-H Stretch (Aliphatic) | ~2940 |
Theoretical NMR Chemical Shift Calculationsresearchgate.net
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation, allowing for the comparison of computed data with experimental spectra. researchgate.net For a molecule such as this compound, these calculations are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being the most common and effective approach. nih.govscirp.org
The standard procedure involves first optimizing the molecular geometry of the compound. This is a critical step, as calculated chemical shifts are highly sensitive to the geometric parameters of the molecule. researchgate.net DFT functionals such as B3LYP or M06, combined with basis sets like 6-311+G(d) or 6-311++G(d,p), are frequently used to obtain an accurate equilibrium geometry. nih.gov
Following geometry optimization, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent technique for this purpose, as it has been shown to provide reliable results that are not dependent on the choice of the magnetic field's origin. scirp.orgdoi.org The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The equation used is: δ_sample = σ_TMS - σ_sample
Solvent effects can also be incorporated into the calculations, often through implicit models like the Polarizable Continuum Model (PCM), to better simulate the experimental conditions in which spectra are typically recorded. scirp.org
While specific calculated values for this compound are not available in the literature, a theoretical study would generate data for each unique proton (¹H) and carbon (¹³C) atom. The expected results would be presented in a table, correlating each atom to its predicted chemical shift in parts per million (ppm).
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data from a Theoretical Study of this compound. (Note: This table is illustrative and describes the type of data that would be generated in a computational study, not actual calculated values.)
| Atom Type | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H NMR | ||
| Aromatic-H (Phenyl) | ~7.2 - 7.4 | Multiple signals due to protons on the phenyl ring. |
| CH-OH (Benzylic) | ~4.8 - 5.2 | Methine proton adjacent to hydroxyl and phenyl groups. |
| OH | Variable (~2-5) | Broad or sharp singlet, position is concentration and solvent dependent. |
| N-CH₂ (Piperidinone) | ~3.5 - 4.0 | Methylene (B1212753) group adjacent to the nitrogen atom. |
| CH₂ (Piperidinone ring) | ~1.8 - 2.5 | Multiple signals for the remaining methylene groups in the piperidinone ring. |
| ¹³C NMR | ||
| C=O (Amide) | ~170 - 175 | Carbonyl carbon of the lactam. |
| Aromatic-C (Phenyl) | ~125 - 140 | Multiple signals for the carbons of the phenyl ring. |
| CH-OH (Benzylic) | ~70 - 75 | Methine carbon attached to the hydroxyl group. |
| N-CH₂ (Piperidinone) | ~50 - 60 | Methylene carbon bonded to the nitrogen. |
Vibrational Frequency Predictionsresearchgate.netnih.gov
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching or bending of bonds. doi.org
Similar to NMR calculations, the process begins with the optimization of the molecule's geometry to find its minimum energy structure. nih.gov Using the same optimized geometry, harmonic vibrational frequencies are calculated. This is typically done using the same level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p)). doi.org
The output of these calculations provides the frequencies (usually in wavenumbers, cm⁻¹) of the normal modes of vibration. It is a known issue that theoretical harmonic frequencies are often higher than the frequencies observed experimentally due to the neglect of anharmonicity and other systematic errors in the computational methods. To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (typically around 0.96 for DFT methods) to improve agreement with experimental data.
For this compound, a vibrational frequency analysis would be particularly useful for identifying the characteristic modes of its key functional groups. This includes the O-H stretch of the alcohol, the C=O stretch of the amide (lactam), the C-H stretches of the aromatic ring, and the C-H stretches of the aliphatic piperidinone ring. doi.org The potential energy distribution (PED) is often calculated to determine the contribution of individual bond stretches, bends, and torsions to each normal mode. nih.gov
Table 2: Principal Vibrational Modes and Expected Frequencies from a Theoretical Study of this compound. (Note: This table is illustrative and describes the type of data that would be generated in a computational study, not actual calculated values.)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | ~3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Piperidinone & Ethyl | ~2850 - 3000 | Medium to Strong |
| C=O Stretch (Amide) | Lactam | ~1650 - 1690 | Strong |
| C=C Stretch (Aromatic) | Phenyl Ring | ~1450 - 1600 | Medium to Weak |
| C-O Stretch | Alcohol | ~1050 - 1200 | Medium to Strong |
Synthesis and Chemical Properties of Derivatives and Analogues of 1 2 Hydroxy 2 Phenylethyl Piperidin 2 One
Modification of the Phenylethyl Side Chain
The 2-hydroxy-2-phenylethyl moiety is a key structural feature that can be readily modified to generate a diverse range of analogues. Synthetic strategies typically involve altering the phenyl ring by introducing various substituents or changing the length and nature of the ethylene (B1197577) linker.
Introduction of Substituents on the Phenyl Ring
The introduction of substituents onto the phenyl ring is a common strategy for modulating the physicochemical properties of a molecule. While direct electrophilic substitution on the phenyl ring of the parent compound is possible, a more versatile and widely used approach involves the synthesis of the entire side chain from substituted precursors.
A primary synthetic route to N-(2-hydroxy-2-phenylethyl) heterocycles is the reaction of the nitrogen-containing ring with a suitably substituted styrene (B11656) oxide. This method has been extensively applied in the synthesis of fentanyl analogues, where a piperidine (B6355638) nitrogen is alkylated by opening an epoxide ring. nih.govnih.gov This reaction can be directly adapted for the synthesis of derivatives of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE. By starting with piperidin-2-one and reacting it with various substituted styrene oxides (e.g., 4-chloro-styrene oxide, 4-methoxy-styrene oxide), a library of analogues with different electronic and steric properties on the phenyl ring can be generated.
Another established method is the piperidine-catalyzed aldol (B89426) reaction between N-alkylisatins and various aryl methyl ketones, which has been used to synthesize N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov This demonstrates a general pathway where substituted aryl groups can be incorporated into a side chain attached to a lactam nitrogen.
Alteration of the Ethylene Linker
Modifying the two-carbon bridge between the piperidin-2-one nitrogen and the phenyl group can lead to homologues and other structural variants. This can be achieved by employing different starting materials in the alkylation step of the synthesis. For instance, instead of styrene oxide, reacting piperidin-2-one with epoxides such as 1,2-epoxy-3-phenylpropane would introduce an additional methylene (B1212753) group, resulting in a 1-(3-hydroxy-3-phenylpropyl)piperidin-2-one derivative. The principles of nucleophilic ring-opening of epoxides by the lactam nitrogen remain the central synthetic transformation.
General methods for the synthesis of N-substituted piperidines often involve reductive amination or alkylation, which can be adapted for this purpose. nih.govajchem-a.comresearchgate.net For example, reductive amination of piperidin-2-one with a phenyl-substituted keto-aldehyde of varying chain length would provide access to a range of linker-modified analogues.
Derivatization of the Piperidin-2-one Core
The δ-valerolactam ring itself presents opportunities for substitution at its carbon positions and for more complex modifications such as ring annulation to create fused heterocyclic systems.
Substitution at Carbon Positions (e.g., 3-Methylation)
Alkylation of the carbon atoms of the piperidin-2-one ring, particularly at the C3 and C5 positions alpha to the carbonyl and nitrogen respectively, is a key method for introducing structural diversity. The synthesis of fentanyl-related compounds has demonstrated the feasibility of such substitutions. For example, 3-methyl and 3-carbomethoxy analogues of fentanyl have been prepared starting from substituted piperidin-4-one precursors. nih.gov These synthetic schemes establish that substituents can be incorporated into the piperidine ring prior to the attachment of the N-phenylethyl or N-(2-hydroxy-2-phenylethyl) side chain. nih.gov
Specifically, the synthesis of various stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide has been accomplished, showcasing the compatibility of C3-methylation with the N-(2-hydroxy-2-phenylethyl) substituent. nih.govnih.gov These syntheses typically begin with an already-substituted piperidine core, which is then N-alkylated with styrene oxide. nih.gov This modular approach allows for the preparation of specific stereoisomers.
The table below summarizes examples of substitutions on the piperidine ring of related N-phenylethyl compounds.
| Compound Name | Substitution on Piperidine Ring | N-Substituent |
| (±)-cis-3-methylfentanyl | 3-methyl | 2-phenylethyl |
| 3-carbomethoxy fentanyl | 3-carbomethoxy | 2-phenylethyl |
| Ohmefentanyl | 3-methyl | 2-hydroxy-2-phenylethyl |
Ring Modifications and Annulation
Annulation reactions, which involve the construction of a new ring fused to an existing one, can dramatically increase the structural complexity and rigidity of the piperidin-2-one scaffold. A variety of modern synthetic methods can be applied to achieve this, drawing from research on other heterocyclic systems. nih.gov
Cycloaddition Reactions : Intermolecular [3+2] and [4+2] cycloaddition strategies are powerful tools for constructing new rings. nih.gov For instance, proline derivatives (γ-lactams) have been used as precursors to generate fused tricyclic and tetracyclic systems, including hydantoin- and piperazinedione-fused rings, through post-condensation and cyclization reactions. nih.gov Similar strategies could be envisioned for the piperidin-2-one core.
Tandem Reactions : Efficient protocols for constructing 5,6-ring-fused 2-pyridones have been developed using a tandem sequence involving a Michael addition followed by intramolecular cyclization and decarboxylation. organic-chemistry.org
Intramolecular Cyclization : The synthesis of fused piperazin-2-one (B30754) derivatives has been achieved through catalytic hydrogenation of precursors, leading to intramolecular ring closure. google.com Self-[3+2] annulation reactions of pyridinium (B92312) salts have also been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones. rsc.org
These methodologies provide a toolbox of reactions that could potentially be applied to a suitably functionalized this compound to create novel fused-ring systems.
Synthesis of Structurally Related Lactam Scaffolds
The principles used to synthesize and derivatize this compound can be extended to a variety of other lactam ring systems, which are core components of many biologically active molecules.
The synthesis of N-substituted lactams is a field of significant interest. chemrxiv.org Key structural analogues include β-lactams, γ-lactams, and other substituted δ-lactams.
β-Lactams (Azetidin-2-ones) : The synthesis of these four-membered rings is well-established, with the Staudinger ketene-imine [2+2] cycloaddition being a cornerstone method. nih.govnih.gov This allows for the creation of highly substituted β-lactams. For instance, novel monocyclic β-lactams have been prepared via this reaction, with subsequent modifications allowing for the introduction of various functional groups. researchgate.net
γ-Lactams (Butyrolactams/Pyrrolidin-2-ones) : A vast array of synthetic methods for γ-lactams exists due to their prevalence in natural products. nih.gov Modern approaches include photochemical alkylation-cyclization cascades of secondary amides, which offer a modular route to γ- and N-substituted analogues. chemrxiv.org Other innovative methods involve radical hydrocarboxylation using the CO2 radical anion with allylic alcohols to generate the lactone ring, which can be converted to the corresponding lactam. acs.org The synthesis of β-substituted γ-butyrolactams from mucochloric acid has also been reported as a route to compounds like (±)-baclofen. researchgate.net
δ-Lactams (Valerolactams/Piperidin-2-ones) : Beyond the target molecule, other substituted δ-valerolactams are of interest. For example, synthetic protocols have been developed for δ-valerolactam-bearing homoallylic ketones via transition metal-free domino reactions. researchgate.net
The table below presents a selection of structurally related lactam scaffolds and the synthetic methods used for their preparation.
| Lactam Scaffold | Ring Size | Key Synthetic Method |
| β-Lactam (Azetidin-2-one) | 4 | Staudinger [2+2] Cycloaddition |
| γ-Lactam (Pyrrolidin-2-one) | 5 | Photochemical Alkylation-Cyclization |
| γ-Butyrolactone | 5 | Radical Hydrocarboxylation/Cyclization |
| δ-Valerolactam | 6 | Domino Acyl Substitution/Michael Addition |
N-Substituted Piperidine and Pyrrolidine (B122466) Derivatives
The synthesis of N-substituted derivatives of piperidines and pyrrolidines is a cornerstone of medicinal chemistry, allowing for the modulation of a compound's physicochemical and pharmacological properties. For the parent compound, this compound, derivatization would primarily involve modifications at the piperidine nitrogen, assuming the starting material was a secondary amine, or through analogues where the core structure is varied.
Standard N-alkylation reactions would be a primary route to introduce a variety of substituents onto the piperidine nitrogen. This typically involves the reaction of the secondary amine with an alkyl halide in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Piperidin-2-one | 2-bromo-1-phenylethan-1-ol | K₂CO₃, Acetonitrile | This compound |
Further N-substitution on a related pyrrolidine core would follow similar synthetic principles. The choice of solvent and base is crucial to optimize reaction yields and minimize side reactions.
The chemical properties of such N-substituted derivatives would be largely influenced by the nature of the substituent. For instance, the introduction of bulky alkyl groups could introduce steric hindrance, affecting the molecule's conformation and its ability to interact with biological targets. The incorporation of polar functional groups could enhance aqueous solubility, while lipophilic aromatic rings might increase membrane permeability.
Fused Ring Systems Incorporating the Piperidin-2-one Moiety
The construction of fused ring systems is a common strategy in drug design to create rigid molecular scaffolds that can orient functional groups in a precise three-dimensional arrangement. Incorporating the this compound moiety into a fused system could be achieved through various intramolecular cyclization strategies.
One potential approach would involve the introduction of a reactive functional group onto the N-substituent, which could then undergo a cyclization reaction with a suitable position on the piperidin-2-one ring or the phenyl group. For example, an intramolecular Friedel-Crafts reaction could be envisioned if an appropriate electrophilic group is present on the side chain, leading to a fused system involving the phenyl ring.
Alternatively, cycloaddition reactions, such as the Diels-Alder reaction, could be employed if the piperidin-2-one ring or its substituents are appropriately functionalized with a diene or dienophile. This would lead to the formation of polycyclic structures with defined stereochemistry.
A hypothetical example of an intramolecular cyclization is outlined below:
| Starting Material | Reagents | Product |
| 1-(2-oxo-2-phenylethyl)piperidin-2-one | Polyphosphoric acid | Fused tricyclic ketone |
It is important to reiterate that the specific synthetic routes and detailed chemical properties for derivatives of this compound are not well-documented. The information presented here is based on general principles of organic synthesis and the known chemistry of related heterocyclic compounds. Further experimental investigation is required to fully elucidate the chemistry of this particular compound and its analogues.
Applications As Synthetic Building Blocks and Intermediates in Organic Synthesis
Utilization in the Construction of Complex Chemical Architectures
The piperidone scaffold, a central feature of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE, is a well-established motif in the synthesis of complex heterocyclic compounds. iucr.org Piperidines and their derivatives are among the most important synthetic fragments for drug design and are present in numerous classes of pharmaceuticals and alkaloids. mdpi.com The subject compound, with its N-substituted side chain, is a precursor for creating more elaborate structures, particularly those with pharmacological significance.
For instance, related N-substituted piperidin-4-one structures are fundamental starting materials in the synthesis of potent analgesics like fentanyl and its analogues. iucr.orgnih.gov The synthesis of these complex molecules often involves a multi-step sequence where the piperidone core is strategically modified. The 1-(2-hydroxy-2-phenylethyl) group itself is a key feature in highly potent opioid analgesics such as ohmefentanyl, where it plays a crucial role in receptor binding and stereochemical configuration. nih.govnih.gov The synthesis of such complex targets often begins with simpler piperidone derivatives that are later elaborated. nih.gov
Research has demonstrated efficient methods for preparing chiral piperidin-2-ones, which then serve as key intermediates. For example, the oxidation of a corresponding piperidine (B6355638) can yield the piperidin-2-one structure in high yield, which is then used in the total synthesis of alkaloids like (+)-stenusine. researchgate.net
Table 1: Examples of Complex Molecules Derived from Related Piperidone Scaffolds
| Starting Material Class | Synthetic Target | Significance |
|---|---|---|
| N-substituted Piperidin-4-ones | Fentanyl Analogues | Potent Analgesics |
| Chiral Piperidin-2-ones | Alkaloids (e.g., Stenusine) | Biologically Active Natural Products |
Role in Chiral Molecule Synthesis
The chirality of this compound, owing to the stereocenter on the N-substituted side chain, is a critical aspect of its utility in asymmetric synthesis. The synthesis of single-enantiomer drugs is paramount, as different enantiomers can have vastly different biological activities. nih.gov This compound can be used as a chiral building block, where its inherent stereochemistry is transferred to the final product.
The synthesis of specific stereoisomers of complex molecules like ohmefentanyl highlights the importance of chiral precursors. nih.gov In the synthesis of ohmefentanyl, which has three chiral centers, optically active intermediates are reacted with chiral styrene (B11656) oxide to produce the eight possible optically active isomers. nih.gov The precise configuration at the 2-hydroxy-2-phenylethyl moiety is shown to be crucial for the analgesic potency and receptor affinity of the final compound. nih.gov
Furthermore, related chiral N-substituted piperidones are employed to create other stereochemically enriched molecules. For example, chirally resolved 2-substituted 1-(S)-α-phenylethyl-4-piperidones are used as intermediates in the synthesis of novel analogues of donepezil, a drug used for treating Alzheimer's disease. acs.org The development of efficient, asymmetric routes to chiral piperidines is a significant area of research, enabling the synthesis of various alkaloids and pharmacologically active compounds. acs.orgresearchgate.net
Table 2: Stereoisomer Potency in Ohmefentanyl Synthesis
| Isomer Configuration | Analgesic Potency (Relative to Morphine) | Opioid Receptor |
|---|---|---|
| (3R,4S,2'S) | 13,100 times | Potent µ agonist |
| (3R,4S,2'R) | 2,990 times | Potent µ agonist |
| Antipodes of above | Least potent of all isomers | Weak µ agonist |
Data derived from studies on N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide. nih.gov
Precursors for Non-Biological Catalytic Systems or Materials Science
While direct application of this compound as a precursor for catalytic systems is not extensively documented in the provided context, the broader class of piperidine and piperidone derivatives holds potential in this area. The nitrogen atom within the piperidone ring and the hydroxyl group on the side chain offer potential coordination sites for metal ions, suggesting a possible role in the development of chiral ligands for asymmetric catalysis.
The synthesis of multi-substituted piperidines is a key focus for medicinal chemists, and new catalytic methods are constantly being developed to access these structures. nih.gov For example, copper-catalyzed asymmetric cyclization reactions have been designed to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net While the subject compound is the product of such synthetic strategies, its structural motifs are relevant to the design of molecules used in catalysis. The development of modular approaches to simplify piperidine synthesis, such as combining biocatalytic oxidation with radical cross-coupling, is an active area of research aimed at creating novel molecular structures for drug discovery and potentially for materials science. news-medical.net The functional groups present in this compound make it a candidate for further chemical modification into more complex ligands or monomers for specialized materials.
Future Research Directions in 1 2 Hydroxy 2 Phenylethyl Piperidin 2 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted piperidine (B6355638) and piperidinone scaffolds is a central theme in modern organic and medicinal chemistry. ajchem-a.comresearchgate.net While classical methods for the synthesis of N-substituted piperidin-2-ones exist, future research should focus on the development of more efficient, stereoselective, and environmentally benign synthetic routes.
Green Chemistry Approaches: Future synthetic strategies should prioritize the principles of green chemistry. This includes the use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions. ajchem-a.com For instance, developing a one-pot, multi-component reaction to assemble the 1-(2-hydroxy-2-phenylethyl)piperidin-2-one core from simple, readily available starting materials would represent a significant advance in efficiency and sustainability. ajchem-a.com
Catalytic and Asymmetric Synthesis: The presence of a stereocenter at the carbinol position of the N-substituent necessitates the development of robust asymmetric synthetic methods. Future work could explore:
Catalytic Asymmetric Reduction: The asymmetric reduction of a precursor ketone, N-(2-oxo-2-phenylethyl)piperidin-2-one, using chiral catalysts (e.g., those based on ruthenium, rhodium, or enzymes) could provide enantiomerically pure (R)- or (S)-1-(2-hydroxy-2-phenylethyl)piperidin-2-one.
Kinetic Resolution: Enzymatic or chemical kinetic resolution of the racemic alcohol could be another viable strategy for accessing enantiopure forms.
Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as (R)- or (S)-styrene oxide, to react with piperidin-2-one offers a direct pathway to the chiral product.
The table below summarizes potential sustainable synthetic strategies for piperidinone derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multi-component Reactions | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, operational simplicity. ajchem-a.com |
| Catalysis in Water | Using water as a reaction solvent. | Environmentally benign, cost-effective, potential for unique reactivity. ajchem-a.com |
| Heterogeneous Catalysis | Employing solid-supported catalysts (e.g., Ru, Ni). | Easy catalyst separation and recycling, enhanced stability. nih.gov |
| Biocatalysis | Using enzymes for specific transformations. | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net |
Exploration of Undiscovered Reactivity Patterns
The chemical functionality of this compound is ripe for the exploration of new reactivity patterns. The interplay between the lactam, the hydroxyl group, and the aromatic ring could lead to novel and synthetically useful transformations.
Lactam Ring Transformations: The piperidin-2-one (a valerolactam) core is a versatile functional group. Future studies could investigate:
Ring-Opening Polymerization: Under specific catalytic conditions, the lactam could undergo ring-opening to produce functionalized polyamides with unique properties.
Reductive Ring-Opening: Selective reduction could yield amino alcohol derivatives, which are valuable building blocks.
Functionalization at the α-Carbon: Deprotonation at the carbon adjacent to the carbonyl group, followed by reaction with electrophiles, could introduce a variety of substituents, further diversifying the molecular scaffold.
Side-Chain Manipulations: The N-(2-hydroxy-2-phenylethyl) side chain offers multiple sites for chemical modification:
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone would yield N-(2-oxo-2-phenylethyl)piperidin-2-one, a key intermediate for further derivatization, such as the synthesis of α-functionalized ketones.
Electrophilic Aromatic Substitution: The phenyl group can be functionalized via reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation to introduce substituents that can modulate the molecule's electronic and steric properties.
Anionic Fries Rearrangement: Analogous to protocols developed for O-aryl carbamates of piperidines, it may be possible to devise conditions for intramolecular rearrangement reactions, leading to novel heterocyclic structures. rsc.org
The potential for intramolecular reactions, where the hydroxyl group or the phenyl ring interacts with the lactam moiety, represents a particularly intriguing area for discovering novel cyclization or rearrangement pathways.
Advanced Characterization of Dynamic Processes and Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Many organic reactions proceed through short-lived, high-energy transient intermediates that are difficult to detect. nih.govlibretexts.org
Future research should employ advanced analytical and spectroscopic techniques to identify and characterize these elusive species.
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor reaction progress in real-time, providing valuable kinetic data and potentially detecting intermediate species.
Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to intercept and characterize charged intermediates directly from the reaction mixture.
Laser Flash Photolysis (LFP): For photochemical reactions, LFP can generate and study the properties of transient species like radicals and excited states on very short timescales. acs.org
Computational Chemistry: Quantum mechanical calculations can model reaction pathways, predict the structures and energies of transition states and intermediates, and help interpret experimental observations. wiley.com
For example, studying the mechanism of a catalyzed asymmetric synthesis could involve characterizing the catalyst-substrate complex, which is a key intermediate in the stereodetermining step. nih.gov Understanding these fundamental processes is essential for the rational design of more efficient and selective synthetic methods.
| Technique | Information Gained | Application Example |
| In-situ NMR Spectroscopy | Reaction kinetics, detection of major intermediates. | Monitoring the stereoselective reduction of a ketone precursor. |
| Laser Flash Photolysis | Characterization of short-lived excited states and radicals. | Investigating photochemical derivatization of the phenyl ring. acs.org |
| Infrared Ion Spectroscopy (IRIS) | Structural characterization of gas-phase reactive intermediates. | Elucidating the structure of cationic intermediates in rearrangement reactions. nih.gov |
| Quantum Mechanical Calculations | Reaction energy profiles, transition state structures. | Modeling the reaction pathway to predict selectivity and identify intermediates. |
Computational Design of New Analogues with Tailored Chemical Properties
Computational chemistry and computer-aided design are powerful tools for accelerating the discovery of new molecules with desired properties. nih.govspringernature.com By modifying the core structure of this compound in silico, researchers can predict the properties of new analogues and prioritize synthetic targets.
Ligand-Based and Structure-Based Design: Drawing inspiration from drug discovery, computational methods can be used to design new molecules with specific chemical properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If a particular chemical property (e.g., catalytic activity, reactivity) is identified and quantified for a series of analogues, QSAR models can be built to predict the properties of new, unsynthesized compounds. springernature.com
Molecular Docking and Dynamics: These techniques can be used to model the interaction of designed analogues with other molecules, such as catalysts or biological macromolecules. This can help in designing molecules with enhanced binding affinity or specific interaction profiles. nih.govresearchgate.net For instance, molecular docking could be employed to design analogues that fit into the active site of a specific enzyme or receptor. researchgate.net
Designing for Novel Reactivity: Computational tools can also guide the exploration of undiscovered reactivity. By calculating the energies of different potential reaction pathways and intermediates, chemists can identify plausible but previously untested chemical transformations. tandfonline.com For example, density functional theory (DFT) calculations could predict the feasibility of a novel intramolecular cyclization reaction and suggest the optimal substitution pattern to facilitate the desired transformation.
The use of generative artificial intelligence models, trained on large datasets of known chemical reactions and molecular structures, represents a cutting-edge approach to proposing entirely new molecular structures with tailored properties, moving beyond simple modifications of the parent compound. nih.govtue.nl
Q & A
Basic: What are the recommended synthetic routes for 1-(2-hydroxy-2-phenylethyl)piperidin-2-one, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves cyclization or alkylation of piperidin-2-one derivatives. For example:
- Step 1: React piperidin-2-one with a phenylethyl epoxide under basic conditions (e.g., KOH/EtOH) to form the hydroxyethyl side chain.
- Step 2: Optimize reaction time (12–24 hr) and temperature (60–80°C) to prevent racemization or side reactions.
- Key Parameters:
- Yield Validation: Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm purity >95% .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- Purity Analysis:
- Structural Confirmation:
- NMR: Assign signals for the piperidinone ring (δ 2.5–3.5 ppm, multiplet) and hydroxyethyl group (δ 4.2–4.5 ppm, doublet) .
- X-ray Crystallography: Resolve stereochemistry (e.g., monoclinic P21 space group, β = 91.78°) for absolute configuration .
Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing piperidinone derivatives?
Methodological Answer:
Address discrepancies using iterative analysis:
- Case Example: If NMR signals for the hydroxyethyl group conflict with computational predictions:
- Step 1: Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Step 2: Perform DFT calculations (B3LYP/6-31G*) to model expected shifts and compare with experimental data .
- Step 3: Use 2D-COSY or NOESY to confirm spatial proximity of protons .
- Data Triangulation: Cross-validate with IR (C=O stretch ~1680 cm⁻¹) and HRMS (exact mass 219.1259 Da) .
Advanced: What strategies differentiate isomeric metabolites with identical exact mass values?
Methodological Answer:
Isomers (e.g., 1-benzyl-5-(hydroxymethyl)piperidin-2-one vs. benzyl (2R)-2-methyl-1-pyrrolidinecarboxylate) require advanced separation and spectral techniques:
- Chromatography: Use chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:IPA 90:10) to resolve enantiomers .
- Tandem MS/MS: Fragment ions (e.g., m/z 201 → 183 for hydroxyethyl cleavage) provide isomer-specific patterns .
- Ion Mobility Spectrometry: Differentiate isomers via collision cross-section (CCS) values in nitrogen drift gas .
Advanced: How can researchers optimize reaction pathways to minimize by-products in piperidinone synthesis?
Methodological Answer:
- Design of Experiments (DoE):
- Variables: Screen temperature (40–100°C), catalyst loading (0.1–5 mol%), and stoichiometry (1:1 to 1:2.5).
- Response Surface Modeling: Identify optimal conditions (e.g., 80°C, 2 mol% catalyst) to suppress side reactions (e.g., over-alkylation) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
